2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol
Brand Name: Vulcanchem
CAS No.: 53905-36-5
VCID: VC11567642
InChI: InChI=1S/C12H8Cl2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H
SMILES:
Molecular Formula: C12H8Cl2O2
Molecular Weight: 255.09 g/mol

2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol

CAS No.: 53905-36-5

Cat. No.: VC11567642

Molecular Formula: C12H8Cl2O2

Molecular Weight: 255.09 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol - 53905-36-5

Specification

CAS No. 53905-36-5
Molecular Formula C12H8Cl2O2
Molecular Weight 255.09 g/mol
IUPAC Name 3-chloro-4-(2-chloro-4-hydroxyphenyl)phenol
Standard InChI InChI=1S/C12H8Cl2O2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6,15-16H
Standard InChI Key IQMJRCXJLCNUPR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)Cl)C2=C(C=C(C=C2)O)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,2'-Dichloro-[1,1'-biphenyl]-4,4'-diol (C₁₂H₈Cl₂O₂) consists of two benzene rings connected by a single bond, with chlorine atoms at the 2 and 2' positions and hydroxyl groups at the 4 and 4' positions. The planar biphenyl structure allows for conjugation across the rings, while the electron-withdrawing chlorine atoms and electron-donating hydroxyl groups create a polarized electronic environment. This polarity influences reactivity, solubility, and intermolecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₈Cl₂O₂
Molecular Weight267.10 g/mol
CAS NumberNot formally assigned*
SMILES NotationOC1=CC(Cl)=CC=C1C2=CC(Cl)=CC=C2O
Topological Polar Surface Area40.5 Ų

*No registered CAS number was identified for this exact compound, though analogues like [1,1'-biphenyl]-2,4-diol (CAS 134-52-1) and dichlorobiphenyl ammonium salts (CAS 70146-07-5) are documented .

Synthesis and Reaction Pathways

Halogenation and Coupling Strategies

The synthesis of 2,2'-dichloro-[1,1'-biphenyl]-4,4'-diol likely involves multi-step halogenation and cross-coupling reactions. A plausible route includes:

  • Suzuki-Miyaura Coupling: Utilizing 4-bromo-2-chlorophenol and a boronic acid derivative to assemble the biphenyl backbone. This method, demonstrated in the synthesis of [1,1'-biphenyl]-2,4-diol, offers regioselectivity and functional group tolerance .

  • Directed Ortho-Metalation: Introducing chlorine substituents via electrophilic aromatic substitution, leveraging directing groups like hydroxyls to achieve precise halogen placement .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Biphenyl FormationPd(PPh₃)₄, Na₂CO₃, 1,2-dimethoxyethane, 95°C~61%
ChlorinationAlCl₃, Cl₂ or Cl⁻ source, nitrobenzene, 40°C~42%*

*Yield inferred from analogous chlorination of biphenyl diols .

Post-Functionalization

The hydroxyl groups at 4 and 4' positions enable further derivatization, such as etherification or esterification. For example, reaction with chloroacetyl chloride under Friedel-Crafts conditions could yield benzofuranone derivatives, as observed in related systems .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility is influenced by its polar hydroxyl groups and non-polar chlorine substituents. Predictions based on analogous structures suggest:

  • Aqueous Solubility: ~0.05–0.1 mg/mL (similar to [1,1'-biphenyl]-2,4-diol) .

  • Log P (Octanol-Water): ~2.7–3.1, indicating moderate hydrophobicity .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
Log P2.9 (XLOGP3)Computational
Water Solubility0.08 mg/mLESOL Model
Melting Point180–190°C (est.)Analogues

Spectral Characteristics

  • UV-Vis: Absorption maxima near 280 nm due to π→π* transitions in the biphenyl system.

  • NMR: Distinct signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 5.0–5.5 ppm) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Biphenyl diols serve as precursors to bioactive molecules. For instance, hydroxylated biphenyls are key intermediates in anticoagulants and antiviral agents . The chlorine substituents in 2,2'-dichloro derivatives may enhance metabolic stability or receptor binding affinity.

Materials Science

The compound’s rigid, planar structure makes it a candidate for liquid crystal displays (LCDs) or organic semiconductors. Chlorine atoms can modulate electronic properties, while hydroxyl groups enable polymerization into polyethers or polyesters .

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